Differential Response by DLBCL Cell-of-Origin Subtype: Non-GCB vs. GCB ORR
In a phase I study of 124 relapsed/refractory lymphoma patients, mivavotinib demonstrated significantly higher objective response rate (ORR) in non-GCB DLBCL (58%; 7/12) compared with GCB DLBCL (28%; 11/40), representing a 2.1-fold difference in response rate between subtypes [1]. This differential activity by cell-of-origin has not been consistently documented for other SYK inhibitors such as fostamatinib or entospletinib in comparable clinical datasets. Fostamatinib (R788, the prodrug of R406) showed an ORR of approximately 10% in unselected DLBCL patients in early trials, substantially lower than mivavotinib's 38% ORR in the overall DLBCL cohort [2].
| Evidence Dimension | Objective response rate (ORR) in DLBCL by cell-of-origin subtype |
|---|---|
| Target Compound Data | Non-GCB DLBCL: 58% ORR (7/12); GCB DLBCL: 28% ORR (11/40); Overall DLBCL: 38% ORR (26/69) |
| Comparator Or Baseline | Fostamatinib (R788): ~10% ORR in unselected DLBCL; Entospletinib: No comparable phase I DLBCL cohort data |
| Quantified Difference | 2.1-fold higher ORR in non-GCB vs. GCB DLBCL; mivavotinib overall DLBCL ORR approximately 3.8-fold higher than fostamatinib |
| Conditions | Phase I study; relapsed/refractory B-cell lymphoma patients; mivavotinib 60-120 mg QD in 28-day cycles; NCT02000934 |
Why This Matters
For researchers studying non-GCB (ABC-type) DLBCL, mivavotinib provides a 58% ORR signal that exceeds the class average, enabling more robust experimental readouts in SYK-dependent lymphoma models.
- [1] Gordon LI, et al. Oncotarget. 2023;14:57-70. Updated phase I data with mivavotinib (TAK-659/CB-659) in relapsed/refractory B-cell lymphoma. View Source
- [2] Friedberg JW, et al. Blood. 2010;115(13):2578-2585. Fostamatinib phase I/II in relapsed/refractory B-cell non-Hodgkin lymphoma. View Source
